molecular formula C10H7BrN2O2 B3047332 Methyl 8-bromoquinoxaline-6-carboxylate CAS No. 1378260-25-3

Methyl 8-bromoquinoxaline-6-carboxylate

Cat. No. B3047332
CAS RN: 1378260-25-3
M. Wt: 267.08
InChI Key: FPHVJQGDEZIMJR-UHFFFAOYSA-N
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Description

“Methyl 8-bromoquinoxaline-6-carboxylate” is a chemical compound with the CAS Number: 1378260-25-3 . It has a molecular weight of 267.08 and its IUPAC name is methyl 8-bromo-6-quinoxalinecarboxylate . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7BrN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . .

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 8-bromoquinoxaline-6-carboxylate serves as a key intermediate in the synthesis of various chemically and biologically significant compounds. For instance, it has been employed in the preparation of 2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives. These derivatives exhibit potential antibacterial properties, indicating the compound's utility in developing new antimicrobial agents (Rádl, Moural, & Bendová, 1992). Moreover, it has been used to synthesize brominated hydroxyquinoline, a photolabile protecting group with high sensitivity to multiphoton excitation. This application is particularly useful in biological research for the controlled release of caged compounds in response to light (Fedoryak & Dore, 2002).

Photopharmacology and Fluorescent Labeling

The compound's derivatives have been explored in photopharmacology, such as in the study of 6-methylangelicins for treating psoriasis. These compounds, synthesized from derivatives of this compound, have shown significant antiproliferative activity and lack of phototoxicity, making them promising for clinical evaluation in photodynamic therapy (Guiotto et al., 1984). Additionally, it has been used as a precursor in the synthesis of fluorescent brightening agents, demonstrating its versatility in chemical applications beyond pharmacology (Rangnekar & Shenoy, 1987).

G Protein-Coupled Receptor Research

A significant application involves the synthesis of a potent and selective GPR35 agonist, highlighting the compound's role in molecular biology and pharmacology. The study of this agonist contributes to understanding G protein-coupled receptors, which are crucial in various physiological processes and drug targeting (Thimm et al., 2013).

Safety and Hazards

The safety information for “Methyl 8-bromoquinoxaline-6-carboxylate” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements of H302, H315, H319, and H335 . These codes correspond to specific hazards, but the exact details were not provided in the search results.

properties

IUPAC Name

methyl 8-bromoquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHVJQGDEZIMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220594
Record name 6-Quinoxalinecarboxylic acid, 8-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378260-25-3
Record name 6-Quinoxalinecarboxylic acid, 8-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1378260-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinoxalinecarboxylic acid, 8-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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